molecular formula C16H24N2O4 B3038125 Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate CAS No. 75937-30-3

Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate

Cat. No. B3038125
CAS RN: 75937-30-3
M. Wt: 308.37 g/mol
InChI Key: VSEKUOVFAUMMKE-UHFFFAOYSA-N
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Description

“Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate” is a chemical compound with the molecular formula C14H21NO3 . It is also known by other names such as “Z-ACP (6)-OL”, “Z-NH- (CH2)6-OH”, and "Carbamic acid, (6-hy 6- (2-Amino)-1-hexanol" .

Scientific Research Applications

  • Peptide Synthesis and Characterization :

    • Benzyl carbamate derivatives, such as benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, are utilized as acylating agents in peptide synthesis, aiding in the preparation of peptides, mimetics, and conjugates (Küçükbay & Buğday, 2014).
  • Chemical Synthesis :

    • The compound has been involved in the development of 1-substituted 2-amino-3-cyanopyrroles, acting as a precursor in a synthetic procedure that involves Curtius rearrangement followed by quenching with alcohols to form corresponding carbamates (Chien et al., 2004).
  • Synthetic Precursors :

    • Benzyl carbamate derivatives serve as key intermediates in the synthesis of various important chemical compounds. For instance, they have been used in the synthesis of 4,6-disubstituted-1,3-oxazinan-2-one analogues, showcasing their role as versatile reagents in organic synthesis (Borah & Phukan, 2013).
  • Protecting Groups in Organic Synthesis :

    • In the context of organic synthesis, benzyl carbamate derivatives have been utilized as protecting groups. For example, they've been used in the synthesis of glycosyl donors, aiding in the preparation of 1,2-cis glycosides of amino sugars (Manabe et al., 2011).
  • Inhibitor Synthesis and Characterization :

    • Some derivatives have shown potential as acetyl- and butyrylcholinesterase (AChE/BChE) inhibitors. These compounds have been synthesized and characterized for their in vitro inhibitory profile and selectivity index, highlighting their potential in therapeutic applications (Kos et al., 2021).

Safety and Hazards

The safety and hazards associated with “Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate” are not detailed in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

benzyl N-[2-(6-hydroxyhexylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c19-11-7-2-1-6-10-17-15(20)12-18-16(21)22-13-14-8-4-3-5-9-14/h3-5,8-9,19H,1-2,6-7,10-13H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEKUOVFAUMMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-((6-hydroxyhexyl)amino)-2-oxoethyl)carbamate

Synthesis routes and methods

Procedure details

A solution of 31.5 g of the N-hydroxysuccinimide ester of N-benzyloxycarbonylglycine [J. Am. Chem. Soc., 86, 1839, (1964)] in 100 ml of tetrahydrofuran is reacted dropwise with 12 g of 6-amino-1-hexanol in 50 ml of 50% methanol in tetrahydrofuran. The reaction is stirred for 12 hours at 23° C. and poured into water. The resulting precipitate is washed thoroughly with water, filtered, and dried to provide crude N-(benzyloxycarbonylglycyl)-6-amino-1-hexanol. The pure compound recrystallized from ethyl acetate has a melting point of 104°-5° C.
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
31.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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12 g
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reactant
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100 mL
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solvent
Reaction Step One
Quantity
50 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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